Cas no 66648-43-9 (N-trans-Feruloyltyramine)

N-trans-Feruloyltyramine 化学的及び物理的性質
名前と識別子
-
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-Feruloyltyramine
- (2E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]ac rylamide
- N-TRANS-FERULOYLTYRAMINE
- Moupinamide
- Feruloyltyramine
- trans-N-Feruloyltyramine
- Alfrutamide
- cis-N-Feruloyltyramine
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-Transferuloyl Tyramine
- N-Trans-Feruloyl Tyramine
- N-[(E)-feruloyl]tyramine
- MEGxp0_000693
- (E)-3-(4-hydroxy-3-metho
- (e)-n-feruloyltyramine
- feruloyl tyramine
- N-P-TRANS-HYDROXYPHENETHYL FERULAMINE
- CHEMBL206555
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- (2,3)trans-N-(p-Hydroxyphenethyl)ferulamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-propenamide
- CHEBI:17818
- Q27102643
- N-feruloyltyramine; Moupinamide
- 65646-26-6
- N-FERYROYLTYRAMINE
- DTXSID30904143
- 66648-43-9
- ACon1_001233
- (E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-HYDROXYPHENETHYL)ACRYLAMIDE
- (E)-Feruloyltyramine
- Moupinamide, >=95% (LC/MS-ELSD)
- F17679
- N-trans-Feruloyltramine
- UNII-WC99S6JM5Y
- CS-0022611
- C02717
- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2E)-
- MFCD17214811
- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxy-phenyl)-ethyl]-acrylamide
- N-E-FERULOYL TYRAMINE
- WC99S6JM5Y
- 640235-90-1
- NCGC00169550-01
- AKOS025287596
- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-
- BRD-K98045316-001-01-0
- MS-24583
- HY-N2410
- N-Cis-feruloyltyramine
- N-((E)-feruloyl)tyramine
- trans-Feruloyltyramine
- DA-66261
- DA-73339
- N-trans-Feruloyltyramine
-
- MDL: MFCD17214811
- インチ: 1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
- InChIKey: NPNNKDMSXVRADT-WEVVVXLNSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])/C(/[H])=C(\[H])/C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 313.131408g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 313.131408g/mol
- 単一同位体質量: 313.131408g/mol
- 水素結合トポロジー分子極性表面積: 78.8Ų
- 重原子数: 23
- 複雑さ: 391
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 313.3
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 144.5-145°C
- ようかいど: 382.8 mg/L @ 25 °C (est)
N-trans-Feruloyltyramine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D512454-10mg |
N-trans-Feruloyltyramine |
66648-43-9 | 98% | 10mg |
$295 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64880-20mg |
(2E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]ac rylamide |
66648-43-9 | 20mg |
¥3198.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65614-1mg |
N-trans-Feruloyltyramine |
66648-43-9 | 98% | 1mg |
¥3061.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84212-10MG |
<I>N</I>-<I>trans</I>-Feruloyltyramine |
66648-43-9 | 10mg |
¥6947.41 | 2023-09-09 | ||
abcr | AB494954-1 mg |
N-trans-Feruloyltyramine; . |
66648-43-9 | 1mg |
€279.00 | 2023-04-19 | ||
ChemScence | CS-0022611-10mg |
N-trans-Feruloyltyramine |
66648-43-9 | 98.64% | 10mg |
$571.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S0645-1 mL * 10 mM (in DMSO) |
Feruloyltyramine |
66648-43-9 | 99.56% | 1 mL * 10 mM (in DMSO) |
¥3055.00 | 2022-04-26 | |
eNovation Chemicals LLC | D512454-5mg |
N-trans-Feruloyltyramine |
66648-43-9 | 98% | 5mg |
$258 | 2024-05-24 | |
TargetMol Chemicals | T3S0645-100mg |
N-trans-Feruloyltyramine |
66648-43-9 | 100% | 100mg |
¥ 9270 | 2024-07-19 | |
TargetMol Chemicals | T3S0645-1mg |
N-trans-Feruloyltyramine |
66648-43-9 | 100% | 1mg |
¥ 663 | 2024-07-19 |
N-trans-Feruloyltyramine 関連文献
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1. Nature as a treasure trove of potential anti-SARS-CoV drug leads: a structural/mechanistic rationaleAhmed M. Sayed,Amira R. Khattab,Asmaa M. AboulMagd,Hossam M. Hassan,Mostafa E. Rateb,Hala Zaid,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 19790
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Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975
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Hui-li Zheng,Meng-ting Li,Tong Zhou,Ying-yi Wang,Er-Xin Shang,Yong-qing Hua,Jin-ao Duan,Yue Zhu Food Funct. 2023 14 399
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Shih-Huang Tai,Ping-Chung Kuo,Sio Hong Lam,Shiow-Chyn Huang,Yi-Zhuan Kuo,Hsin-Yi Hung,Meei-Jen Liou,Po-Chuen Shieh,E.-Jian Lee,Tian-Shung Wu RSC Adv. 2019 9 21616
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Ahmed Othman,Ahmed M. Sayed,Yhiya Amen,Kuniyoshi Shimizu RSC Adv. 2022 12 18746
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Kenneth W. Bentley Nat. Prod. Rep. 2002 19 332
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Sengul Uysal,Gokhan Zengin,Kouadio Ibrahime Sinan,Gunes Ak,Ramazan Ceylan,Mohamad Fawzi Mahomoodally,Ahmet Uysal,Nabeelah Bibi Sadeer,József Jek?,Zoltán Cziáky,Maria Jo?o Rodrigues,Evren Y?ld?ztugay,Fevzi Elbasan,Luisa Custodio RSC Adv. 2021 11 5295
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Qingqing Song,Yuelin Song,Na Zhang,Jun Li,Yong Jiang,Kerong Zhang,Qian Zhang,Pengfei Tu RSC Adv. 2015 5 57372
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Kenneth W. Bentley Nat. Prod. Rep. 2003 20 342
N-trans-Feruloyltyramineに関する追加情報
Professional Introduction to N-trans-Feruloyltyramine (CAS No. 66648-43-9)
N-trans-Feruloyltyramine, a compound with the chemical identifier CAS No. 66648-43-9, represents a significant area of interest in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceuticals, nutraceuticals, and biotechnology. The synthesis and study of N-trans-Feruloyltyramine have opened new avenues for understanding molecular interactions and developing innovative therapeutic strategies.
The structural composition of N-trans-Feruloyltyramine involves a feruloyl group attached to a tyramine backbone. Ferulic acid, a derivative of which forms the feruloyl moiety, is widely recognized for its antioxidant properties and its role in plant cell wall metabolism. Tyramine, on the other hand, is an aromatic amine that plays various physiological roles, including the regulation of neurotransmitters. The combination of these two functional groups in N-trans-Feruloyltyramine suggests a multifaceted biochemical profile that could be exploited for therapeutic benefits.
Recent research has highlighted the pharmacological significance of N-trans-Feruloyltyramine. Studies indicate that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The ability of N-trans-Feruloyltyramine to modulate enzymatic activities and signaling pathways has been extensively explored in vitro and in vivo models.
In particular, the compound has shown remarkable potential in neuroprotection. Research has demonstrated that N-trans-Feruloyltyramine can attenuate neurotoxicity induced by oxidative stress, thereby protecting neuronal cells from damage. This effect is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the activation of pro-apoptotic enzymes. Furthermore, studies suggest that N-trans-Feruloyltyramine may enhance the synthesis of neurotrophic factors, which are crucial for neuronal survival and regeneration.
The anti-inflammatory properties of N-trans-Feruloyltyramine have also been well-documented. By inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandins, this compound can effectively reduce inflammation in various disease models. This makes it a viable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its pharmacological applications, N-trans-Feruloyltyramine has shown promise in the field of nutraceuticals. Its natural occurrence in certain plant-based foods suggests that it could be incorporated into dietary supplements or functional foods to promote health and prevent disease. The bioavailability of N-trans-Feruloyltyramine has been studied extensively, with findings indicating that it can be efficiently absorbed and utilized by the body.
The synthesis of N-trans-Feruloyltyramine presents both challenges and opportunities. Traditional synthetic routes often involve complex multi-step processes that require expensive reagents and stringent conditions. However, advances in synthetic chemistry have led to the development of more efficient and sustainable methods for producing this compound. These methods include enzymatic catalysis and green chemistry approaches, which minimize waste and reduce environmental impact.
The future direction of research on N-trans-Feruloyltyramine is likely to focus on elucidating its mechanism of action at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and help in the design of more effective derivatives. Additionally, clinical trials are needed to validate the efficacy and safety of N-trans-Feruloyltyramine in human populations.
In conclusion, N-trans-Feruloyltyramine (CAS No. 66648-43-9) is a compound with significant promise in the fields of pharmaceuticals and biotechnology. Its unique structural features and multifaceted biological activities make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing various health challenges.
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